Benzofuran-2-carboxylic axid (4-amino-2-methyl-phenyl)-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran-2-carboxylic acid (4-amino-2-methyl-phenyl)-amine typically involves the reaction of benzofuran-2-carboxylic acid with 4-amino-2-methyl-aniline under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-carboxylic acid (4-amino-2-methyl-phenyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Benzofuran-2-carboxylic acid (4-amino-2-methyl-phenyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzofuran-2-carboxylic acid (4-amino-2-methyl-phenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxylic acid: Shares the benzofuran core structure but lacks the amino and methyl substituents.
4-Amino-2-methyl-aniline: Contains the amino and methyl groups but lacks the benzofuran moiety.
Benzofuran-2-carboxamide: Similar structure but with different substituents at the amide position.
Uniqueness
Benzofuran-2-carboxylic acid (4-amino-2-methyl-phenyl)-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications .
Properties
Molecular Formula |
C26H27IN2O2 |
---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
N-(4-amino-2-methylphenyl)-1-benzofuran-2-carboxamide;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C16H14N2O2.C10H13I/c1-10-8-12(17)6-7-13(10)18-16(19)15-9-11-4-2-3-5-14(11)20-15;1-6-5-10(11)9(4)8(3)7(6)2/h2-9H,17H2,1H3,(H,18,19);5H,1-4H3 |
InChI Key |
WCIMSCQGWLSXAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)I.CC1=C(C=CC(=C1)N)NC(=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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